6-Amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid
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Overview
Description
6-Amino-4’-methoxy-[1,1’-biphenyl]-2-carboxylic acid is an organic compound belonging to the biphenyl family This compound is characterized by the presence of an amino group at the 6th position, a methoxy group at the 4’ position, and a carboxylic acid group at the 2nd position on the biphenyl structure
Mechanism of Action
Target of Action
The primary target of 6-Amino-4’-methoxy-[1,1’-biphenyl]-2-carboxylic acid is Stromelysin-1 , a protein in humans . Stromelysin-1 plays a crucial role in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis and tissue remodeling, as well as in disease processes such as arthritis and metastasis.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its target and how it is metabolized in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4’-methoxy-[1,1’-biphenyl]-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the nitration of 4’-methoxy-[1,1’-biphenyl]-2-carboxylic acid, followed by reduction to introduce the amino group. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation using palladium on carbon as a catalyst for the reduction step.
Industrial Production Methods
In an industrial setting, the production of 6-Amino-4’-methoxy-[1,1’-biphenyl]-2-carboxylic acid may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4’-methoxy-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 6-Nitro-4’-methoxy-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: Formation of 6-Amino-4’-methoxy-[1,1’-biphenyl]-2-methanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-4’-methoxy-[1,1’-biphenyl]-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-4’-methoxy-[1,1’-biphenyl]-2-carboxylic acid
- 6-Amino-4’-hydroxy-[1,1’-biphenyl]-2-carboxylic acid
- 6-Amino-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid
Uniqueness
6-Amino-4’-methoxy-[1,1’-biphenyl]-2-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both an amino group and a methoxy group on the biphenyl scaffold provides a distinct chemical environment that can be exploited for various applications in research and industry.
Properties
IUPAC Name |
3-amino-2-(4-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-10-7-5-9(6-8-10)13-11(14(16)17)3-2-4-12(13)15/h2-8H,15H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNQZWZBQLDUTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC=C2N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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